Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH
Overview
Description
Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a protected peptide derivative used in solid-phase peptide synthesis. This compound is essential in the synthesis of peptides, which are gaining attention as potential drugs due to their specificity and efficacy . The compound consists of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the amino terminus, Asn (asparagine) with a Trt (trityl) protecting group, and Thr (threonine) with Psime (pseudoproline) and Mepro (methylproline) protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid polymeric support to facilitate the sequential addition of amino acids . The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group using a base such as piperidine in dimethylformamide (DMF). Subsequent amino acids are added through coupling reactions using reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). The Trt and Psime protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of greener solvents and optimized reaction conditions are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH undergoes several types of reactions during peptide synthesis:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as HBTU and DIPEA.
Cleavage Reactions: Removal of the peptide from the resin and deprotection of side chains using TFA.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU and DIPEA in DMF.
Cleavage: TFA with scavengers like water and TIS.
Major Products
The major product formed from these reactions is the desired peptide sequence with all protecting groups removed, ready for further purification and characterization .
Scientific Research Applications
Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is widely used in scientific research for the synthesis of peptides. These peptides have applications in various fields:
Chemistry: Used to study peptide bond formation and reaction mechanisms.
Biology: Essential for the synthesis of peptides used in biological assays and studies.
Medicine: Peptides synthesized using this compound are investigated as potential therapeutic agents for various diseases.
Industry: Used in the production of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH involves its role as a protected peptide derivative in SPPS. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The Trt and Psime groups protect the side chains of asparagine and threonine, respectively, ensuring the correct sequence and structure of the final peptide .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-Asn(Trt)-Ser(Psime,Mepro)-OH
- Fmoc-Asn(Trt)-Thr(tBu)-OH
- Fmoc-Asn(Trt)-Ser(tBu)-OH
Uniqueness
Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is unique due to the presence of the Psime and Mepro protecting groups, which provide enhanced stability and solubility during synthesis. This makes it particularly useful for synthesizing complex peptides with high purity and yield .
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)/t29-,38+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHPIXXMBAZHL-CRSWUFPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301100731 | |
Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957780-59-5 | |
Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957780-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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